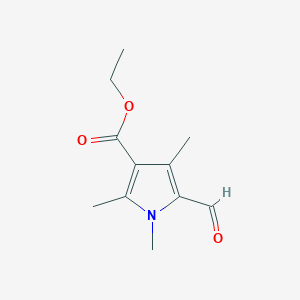
1-(bromomethyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)cyclohexane-1-carboxylic acid, also known as bromocyclohexanecarboxylic acid (BCHA), is a cyclic carboxylic acid that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of reactions and processes, including synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
BCHA has been used in a variety of scientific research applications, including as a reactant in organic synthesis, as a reagent in biochemistry and physiology, and as a catalyst in polymerization reactions. It has also been used in the synthesis of a wide variety of compounds, including pharmaceuticals, pesticides, and dyes. Additionally, it has been used in the synthesis of polymers, such as polyethylene, polypropylene, and polystyrene.
Mecanismo De Acción
The mechanism of action of BCHA is not well understood. However, it is believed that the compound can act as both a proton donor and a proton acceptor, which allows it to participate in a variety of reactions. Additionally, BCHA can form hydrogen bonds with other molecules, allowing it to bind to them and facilitate the formation of new molecules.
Biochemical and Physiological Effects
BCHA has been found to have a variety of biochemical and physiological effects. It has been found to be a weak inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, and it has been shown to have an effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCHA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively stable compound, which makes it suitable for a variety of reactions. Additionally, it is a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. However, one of the main limitations is that it is a relatively low-solubility compound, which can make it difficult to use in some experiments.
Direcciones Futuras
There are a number of potential future directions for BCHA research. One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in pharmaceuticals, pesticides, and dyes. Additionally, further research could be conducted to explore its potential uses in polymerization reactions. Finally, further research could be conducted to explore its potential uses in the synthesis of other compounds.
Métodos De Síntesis
BCHA can be synthesized through a variety of methods, including the Hofmann rearrangement, a reaction in which an amide is rearranged to form a carboxylic acid. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a halogenating agent, such as bromine or chlorine. The reaction is usually carried out at a temperature of around 100 degrees Celsius.
Propiedades
IUPAC Name |
1-(bromomethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQBFVCGZIBRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CBr)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

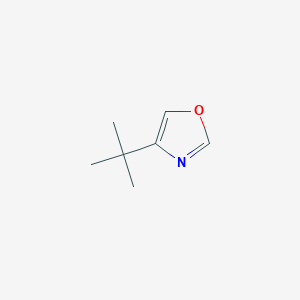
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)
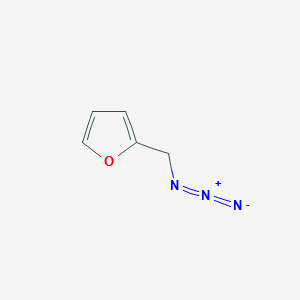

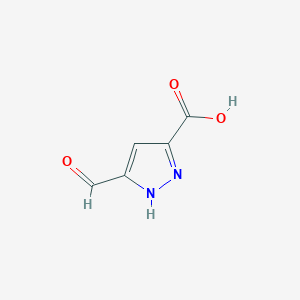
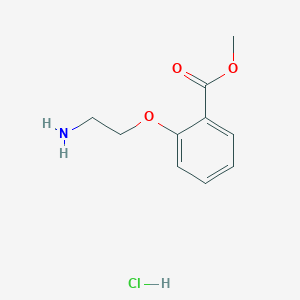

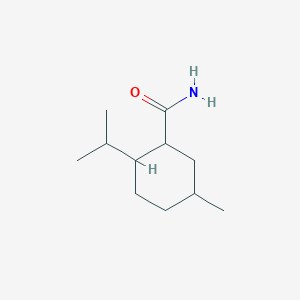

![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)



